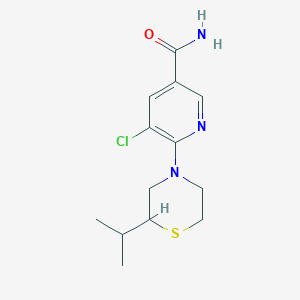
5-(4-ethylphenyl)-N-methyl-N-(1-methylsulfonylpropan-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-ethylphenyl)-N-methyl-N-(1-methylsulfonylpropan-2-yl)furan-2-carboxamide, also known as EPPF, is a synthetic compound with potential therapeutic properties. It belongs to the class of furan carboxamides and has shown promising results in scientific research for its potential use in various medical applications.
Mecanismo De Acción
The exact mechanism of action of 5-(4-ethylphenyl)-N-methyl-N-(1-methylsulfonylpropan-2-yl)furan-2-carboxamide is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. 5-(4-ethylphenyl)-N-methyl-N-(1-methylsulfonylpropan-2-yl)furan-2-carboxamide has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
5-(4-ethylphenyl)-N-methyl-N-(1-methylsulfonylpropan-2-yl)furan-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation, alleviate pain, and protect against neuronal damage. 5-(4-ethylphenyl)-N-methyl-N-(1-methylsulfonylpropan-2-yl)furan-2-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(4-ethylphenyl)-N-methyl-N-(1-methylsulfonylpropan-2-yl)furan-2-carboxamide is its potential therapeutic properties, which make it an attractive candidate for further research. However, there are also limitations to its use in lab experiments. 5-(4-ethylphenyl)-N-methyl-N-(1-methylsulfonylpropan-2-yl)furan-2-carboxamide is a synthetic compound, and its effects may differ from those of natural compounds. Additionally, the exact mechanism of action of 5-(4-ethylphenyl)-N-methyl-N-(1-methylsulfonylpropan-2-yl)furan-2-carboxamide is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(4-ethylphenyl)-N-methyl-N-(1-methylsulfonylpropan-2-yl)furan-2-carboxamide. One potential direction is to investigate its use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an analgesic and anti-inflammatory agent. Further studies are needed to fully understand the mechanism of action of 5-(4-ethylphenyl)-N-methyl-N-(1-methylsulfonylpropan-2-yl)furan-2-carboxamide and its potential therapeutic applications.
Métodos De Síntesis
5-(4-ethylphenyl)-N-methyl-N-(1-methylsulfonylpropan-2-yl)furan-2-carboxamide can be synthesized through a multi-step process involving several chemical reactions. The synthesis involves the use of various reagents and solvents, and the final product is obtained through purification and isolation techniques. The exact details of the synthesis method are proprietary and not publicly available.
Aplicaciones Científicas De Investigación
5-(4-ethylphenyl)-N-methyl-N-(1-methylsulfonylpropan-2-yl)furan-2-carboxamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. 5-(4-ethylphenyl)-N-methyl-N-(1-methylsulfonylpropan-2-yl)furan-2-carboxamide has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
5-(4-ethylphenyl)-N-methyl-N-(1-methylsulfonylpropan-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-5-14-6-8-15(9-7-14)16-10-11-17(23-16)18(20)19(3)13(2)12-24(4,21)22/h6-11,13H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUNMPNTOFCIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(O2)C(=O)N(C)C(C)CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-ethylphenyl)-N-methyl-N-(1-methylsulfonylpropan-2-yl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[2,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridine-3,3'-thiane]-1-one](/img/structure/B7591603.png)
![3-(5-fluoro-1-benzofuran-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591611.png)
![3-(2,4-dimethyl-1,3-thiazol-5-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591619.png)



![1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)
![N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B7591661.png)


![N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7591683.png)
![3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591695.png)

![3-Chloro-2-[3-(2-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591707.png)